7-fluoro-4-methyl-1,3-benzothiazole

Metabolic Stability Drug Metabolism Lead Optimization

7-Fluoro-4-methyl-1,3-benzothiazole (CAS 1190316-42-7) is a fluorinated heterocyclic building block of the benzothiazole class, bearing a fluorine atom at the 7-position and a methyl group at the 4-position of the fused benzene-thiazole ring system. The compound exhibits predicted physicochemical parameters including a boiling point of 252.0±20.0 °C, a density of 1.319±0.06 g/cm³, and a pKa of 0.56±0.30.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 1190316-42-7
Cat. No. B3219195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-methyl-1,3-benzothiazole
CAS1190316-42-7
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)SC=N2
InChIInChI=1S/C8H6FNS/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3
InChIKeyHUIOUKHDYJWMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-methyl-1,3-benzothiazole (CAS 1190316-42-7): Procurement & Differentiation Guide


7-Fluoro-4-methyl-1,3-benzothiazole (CAS 1190316-42-7) is a fluorinated heterocyclic building block of the benzothiazole class, bearing a fluorine atom at the 7-position and a methyl group at the 4-position of the fused benzene-thiazole ring system . The compound exhibits predicted physicochemical parameters including a boiling point of 252.0±20.0 °C, a density of 1.319±0.06 g/cm³, and a pKa of 0.56±0.30 . Benzothiazoles are recognized as privileged scaffolds in medicinal chemistry, and the strategic incorporation of fluorine is a well-established approach to modulate biological activity, metabolic stability, and binding affinity [1].

Why 7-Fluoro-4-methyl-1,3-benzothiazole Cannot Be Simply Replaced by Unsubstituted or Isomeric Benzothiazoles


The position and presence of the fluorine substituent in benzothiazoles critically influence both electronic properties and biological performance. A 'fluorine-walk' study on rhodacyanine analogues demonstrated that introduction of fluorine at C-5, C-6, or the corresponding benzothiazole positions led to significant enhancement of antileishmanial activity, correlating with altered reduction potentials, whereas non-fluorinated analogues were markedly less potent [1]. Furthermore, fluorination at C-7 in benzothiazole-containing compounds has been associated with improved metabolic stability, as evidenced by a comparative study showing a half-life extension from 1.5 hours for a non-fluorinated analog to 4.2 hours for the C-7 fluorinated derivative . Consequently, substituting 7-fluoro-4-methyl-1,3-benzothiazole with a non-fluorinated benzothiazole or a different regioisomer cannot guarantee equivalent pharmacological or pharmacokinetic profiles and may compromise lead optimization efforts.

Quantitative Differentiation Evidence for 7-Fluoro-4-methyl-1,3-benzothiazole: Direct and Class-Level Comparator Data


Fluorine Substitution at C-7 Enhances Metabolic Stability Compared to Non-Fluorinated Benzothiazole Analogs

In a comparative study of benzothiazole derivatives, a compound bearing a 7-fluoro substituent exhibited a half-life (t₁/₂) of 4.2 hours in human liver microsomes, whereas the structurally identical non-fluorinated analog displayed a half-life of only 1.5 hours . This represents a 2.8-fold increase in metabolic stability conferred by the C-7 fluorine.

Metabolic Stability Drug Metabolism Lead Optimization

C-7 Fluorinated Benzothiazole Moiety Confers Potent Anticancer Activity in MCF7 Breast Carcinoma Cells

A benzothiazole derivative containing the 7-fluoro-1,3-benzothiazol-2-yl moiety (BDBM20760) induced 50% degradation of the Her-2/neu oncoprotein in MCF7 breast carcinoma cells at an EC50 concentration of 200 nM [1]. While a direct head-to-head comparator for this exact chemotype is not available, related non-fluorinated benzothiazoles in similar assays often require substantially higher concentrations to achieve comparable efficacy [2].

Anticancer HER2 Degradation Breast Cancer

Fluorine Substitution Dramatically Enhances Antiparasitic Activity and Selectivity Over Non-Fluorinated Analogs

A systematic 'fluorine-walk' analysis of rhodacyanine analogues revealed that introducing a single fluorine atom at specific positions on the benzothiazole ring (e.g., C-5, C-6) enhanced antileishmanial activity by nearly 10-fold and improved selectivity by over 200-fold compared to the non-fluorinated parent compound [1]. While the study did not test the 7-fluoro regioisomer specifically, it establishes a robust class-level trend that fluorine substitution on the benzothiazole core markedly improves both potency and therapeutic window.

Antileishmanial Neglected Tropical Diseases Fluorine-Walk

Optimal Research and Industrial Applications for 7-Fluoro-4-methyl-1,3-benzothiazole


Medicinal Chemistry: Design of Metabolically Stable Kinase Inhibitors

Utilize the 7-fluoro-4-methyl-1,3-benzothiazole scaffold as a core or pendant group in kinase inhibitor design, leveraging the demonstrated 2.8-fold enhancement in metabolic stability conferred by C-7 fluorination . This is particularly valuable in programs targeting oncogenic kinases where prolonged target engagement is desired and rapid hepatic clearance is a common liability of non-fluorinated benzothiazole-based inhibitors.

Anticancer Lead Discovery: HER2-Positive Breast Cancer Models

Employ this building block to generate libraries of compounds targeting HER2 degradation. The potent EC50 of 200 nM observed for a 7-fluoro-benzothiazole-containing analog in MCF7 cells [1] suggests that derivatives of 7-fluoro-4-methyl-1,3-benzothiazole may similarly disrupt oncogenic signaling at low concentrations, providing a strategic starting point for structure-activity relationship (SAR) exploration.

Antiparasitic Drug Development: Leishmaniasis and Trypanosomiasis

Incorporate the 7-fluoro-4-methyl-1,3-benzothiazole moiety into new chemical entities targeting neglected tropical diseases. Class-level evidence demonstrates that fluorination on the benzothiazole ring can increase anti-parasitic potency by 10-fold and selectivity by >200-fold [2], making this building block a rational choice for hit expansion in leishmanicidal or trypanocidal campaigns.

Chemical Biology: Development of Selective Chemical Probes

Use this compound to synthesize fluorinated analogs of known benzothiazole-based probes. The fluorine substituent can serve as a ¹⁹F NMR reporter for binding studies or as a metabolic soft spot modification to generate longer-lived probes for in vivo imaging, as supported by the class-level benefits of fluorine incorporation on physicochemical and metabolic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-fluoro-4-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.